molecular formula C20H24O6 B15362971 [(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

Cat. No.: B15362971
M. Wt: 360.4 g/mol
InChI Key: HCGYMFPNEDDKQY-UNCZMAMOSA-N
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Description

The compound [(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate features a bicyclic azuleno[4,5-b]furan core with multiple functional groups:

  • Hydroxy groups at C9 and the ester moiety.
  • Methylidene substituents at C3 and C4.
  • An (E)-4-hydroxy-2-methylbut-2-enoate ester at C2.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14-,15+,16-,17-,20+/m0/s1

InChI Key

HCGYMFPNEDDKQY-UNCZMAMOSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)O[C@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O

Canonical SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O

Origin of Product

United States

Biological Activity

The compound [(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate is a complex organic molecule notable for its unique stereochemistry and functional groups. Its biological activity is an area of interest due to its potential pharmacological effects, which may include anti-inflammatory and antimicrobial properties.

Structural Characteristics

The compound features:

  • Fused ring system typical of azulenes.
  • Functional groups including hydroxyl and carbonyl functionalities.
  • Multiple chiral centers , suggesting specific interactions with biological targets.

These structural characteristics contribute to its potential reactivity and biological activity.

Pharmacological Effects

The biological activity of the compound can be assessed through various bioassays that measure efficacy against specific biological targets. Research indicates that the compound may exhibit:

  • Anti-inflammatory properties : The presence of hydroxyl groups is often associated with anti-inflammatory effects.
  • Antimicrobial activity : Similar compounds have shown effectiveness against a range of microbial pathogens.

Understanding the mechanisms through which this compound exerts its biological effects involves interaction studies. These studies typically focus on how the compound interacts with cellular pathways and biological molecules such as enzymes and receptors.

Case Studies

  • Anti-inflammatory Activity : A study on structurally similar azulene derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the target compound may share similar mechanisms of action.
  • Antimicrobial Efficacy : In a comparative analysis with other azulene derivatives, the compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Data Table: Comparison of Azulene Derivatives

Compound NameStructural FeaturesBiological ActivityReference
AzuleneFused bicyclic structureAnti-inflammatory
1-HydroxyazuleneHydroxyl group on azuleneExhibits anti-inflammatory properties
Target CompoundHydroxyl and carbonyl groups in a fused ring systemPotential anti-inflammatory and antimicrobial

Synthetic Routes

The synthesis of this compound may involve several organic chemistry techniques such as:

  • Reactions involving carbonyl compounds to create the desired functional groups.
  • Chiral synthesis methods to ensure the correct stereochemistry.

Potential Applications

Due to its structural complexity and biological activity, this compound may have applications in:

  • Pharmaceutical development targeting inflammation and infections.
  • Natural product chemistry as a model for synthesizing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Azuleno[4,5-b]furan Derivatives

Structural Analogues with Modified Ester Groups

Compound Name Ester Substituent Key Differences Biological/Physical Properties Reference
Target Compound (E)-4-hydroxy-2-methylbut-2-enoate Reference compound Not explicitly reported in evidence
(3aS,9R,9aS,9bS)-6,9-Dimethyl-3-methylidene-2-oxo...-yl pent-4-enoate Pent-4-enoate Longer unsaturated ester chain Enhanced lipophilicity
(3aS,9R,9aS,9bS)-6,9-Dimethyl-3-methylidene-2-oxo...-yl 5-bromovalerate 5-Bromovalerate Bromine atom introduces electrophilic sites Potential for increased reactivity
(3aS,4R/S,9aR,9bS,Z)-2-Oxo-...-yl acetate Acetate Smaller, non-hydroxylated ester Higher volatility, reduced polarity

Key Observations :

  • The (E)-4-hydroxy-2-methylbut-2-enoate group in the target compound introduces both a hydroxyl and a conjugated double bond, which may enhance hydrogen-bonding capacity and stability compared to simpler esters like acetate .
  • Bromine in 5-bromovalerate derivatives (e.g., ) could improve binding to biological targets via halogen bonding .

Analogues with Variations in the Azuleno-Furan Core

8-Deoxylactucin ()
  • Structure : Contains a hydroxymethyl group at C9 and a methylidene at C3.
  • Comparison : Lacks the C9 methyl and C6 methylidene groups present in the target compound.
  • Bioactivity: Known for anti-inflammatory activity, suggesting the azuleno-furan core is critical for this function .
Subluteolide ()
  • Structure : Features a spiro-oxirane ring and (2R)-2-methyloxirane-2-carboxylate ester.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters. For example:

  • Temperature : Maintain 40–60°C during esterification to avoid side reactions (e.g., hydrolysis of the labile α,β-unsaturated ester group) .
  • Solvents : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize water interference during coupling reactions .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity during cyclization of the azuleno-furan core .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of diffraction data to resolve the 3aR,4S,6aR,9R stereochemistry .
  • NMR spectroscopy : Compare coupling constants (e.g., JH4H6aJ_{H4-H6a}) with analogous azuleno-furan derivatives to validate axial vs. equatorial substituents .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Respiratory protection : Use NIOSH-approved N95 respirators if airborne particulates are generated during milling .
  • Glove selection : Nitrile gloves (≥0.11 mm thickness) prevent permeation of polar solvents like DCM .
  • Waste disposal : Neutralize acidic byproducts (e.g., via 10% NaHCO₃) before disposal .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved for structural validation?

Methodological Answer:

  • Multi-technique cross-validation :
    • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) to confirm ester and lactone groups .
    • High-resolution mass spectrometry (HRMS) : Match exact mass (<5 ppm error) to rule out impurities .
    • DFT calculations : Compare computed vs. experimental 1H^1H-NMR shifts to resolve ambiguities in stereochemistry .

Q. What strategies optimize stereochemical control during the synthesis of the azuleno-furan core?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce the 3aR,4S configuration during cyclization .
  • Asymmetric catalysis : Use Sharpless epoxidation conditions (Ti(OiPr)₄, (+)-DET) for enantioselective epoxide formation in precursor molecules .
  • Dynamic resolution : Exploit kinetic control in ring-closing metathesis (Grubbs catalyst G-II) to favor the 6aR,9aS diastereomer .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic conditions : Incubate in 0.1 M HCl (25°C, 24 h) and monitor ester hydrolysis via HPLC .
    • Oxidative stress : Expose to 3% H₂O₂ and track degradation products using LC-MS .
    • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (>150°C suggests thermal robustness) .

Q. What methodologies are suitable for investigating potential pharmacological activity?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity : Screen against glioblastoma U87 cells (IC₅₀ determination via MTT assay) .
    • Anti-inflammatory activity : Measure TNF-α inhibition in LPS-stimulated macrophages .
  • Molecular docking : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2), leveraging the compound’s α,β-unsaturated ester as a Michael acceptor .

Data Contradiction Analysis

Q. How to reconcile discrepancies between crystallographic and solution-phase structural data?

Methodological Answer:

  • Crystal packing effects : X-ray data may show planar conformations due to intermolecular H-bonding, while NMR reveals dynamic equilibria in solution. Compare torsion angles (e.g., C4-O-C=O) from both methods .
  • Solvent-induced shifts : Paramagnetic relaxation agents (e.g., Cr(acac)₃) in NMR can stabilize specific conformers, aligning with crystallographic observations .

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